1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Description
The compound 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one features a hybrid heterocyclic scaffold comprising:
- A 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine core, which combines a triazole fused to a pyrimidine ring.
- A 2-(thiophen-2-yl)ethanone moiety, introducing aromatic and electronic diversity via the sulfur-containing thiophene ring.
Properties
IUPAC Name |
1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS/c1-20-14-13(18-19-20)15(17-10-16-14)22-6-4-21(5-7-22)12(23)9-11-3-2-8-24-11/h2-3,8,10H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGMJQIGYOINHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=CS4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one represents a novel class of triazolo[4,5-d]pyrimidine derivatives. These compounds have garnered interest due to their diverse biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazolo[4,5-d]pyrimidine moiety : Known for its role in various biological activities.
- Piperazine ring : Often associated with psychoactive properties and modulation of neurotransmitter systems.
- Thiophene group : Contributes to the compound's electronic properties and potential interactions with biological targets.
Research indicates that triazolo[4,5-d]pyrimidine derivatives can modulate various signaling pathways. The specific mechanisms for this compound may include:
- Inhibition of receptor tyrosine kinases : Similar compounds have shown effectiveness against platelet-derived growth factor (PDGF) receptors, influencing cell proliferation and survival pathways .
- Anticancer activity : The compound's structure suggests potential interactions with cancer cell metabolism and apoptotic pathways .
Anticancer Activity
Several studies have evaluated the anticancer properties of triazolo[4,5-d]pyrimidine derivatives:
- In vitro studies : Compounds similar to the one have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 6.2 µM to 43.4 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 | 20.25 |
| Example B | HCT116 | 6.2 |
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects:
- Anxiolytic and antidepressant-like activities have been reported in similar piperazine derivatives through modulation of serotonin receptors .
Case Study 1: Anticancer Efficacy
A study involving a series of triazolo[4,5-d]pyrimidine derivatives demonstrated that modifications in the thiophene ring significantly enhanced anticancer activity against MCF-7 cells. The lead compound exhibited an IC50 value of 15 µM, showcasing its potential as a therapeutic agent .
Case Study 2: Neurological Impact
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazolo derivatives exhibit significant antimicrobial properties. For example:
- Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Case Studies : In vitro studies have shown effectiveness against Staphylococcus aureus and Escherichia coli , with modifications in the piperazine or triazole moieties enhancing potency .
Anticancer Activity
The anticancer potential of this compound is notable:
- Mechanism : It may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.
- Case Studies : Research has demonstrated that similar triazole derivatives can inhibit tumor growth in various cancer models, suggesting potential therapeutic applications .
Neuroprotective Effects
Compounds containing piperazine and triazole structures have shown neuroprotective properties:
- Mechanism : These compounds may exert antioxidant effects and inhibit neuroinflammation.
- Case Studies : Investigations into their effects on neurodegenerative diseases like Alzheimer's have indicated promising results in reducing cognitive decline .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety undergoes nucleophilic substitution under acidic or basic conditions. For example:
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Amination : Reaction with ammonia or primary amines at 60–80°C in ethanol yields secondary/tertiary amine derivatives.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF forms quaternary ammonium salts, enhancing solubility.
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amination | NH₃, EtOH, 70°C | NH₂-Piperazine analog | 78% | |
| Alkylation | CH₃I, DMF, RT | N-Methylpiperazine | 85% |
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring participates in electrophilic reactions due to its electron-rich nature:
-
Sulfonation : Concentrated H₂SO₄ at 0°C introduces a sulfonic acid group at the α-position.
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Nitration : HNO₃/H₂SO₄ mixture produces 5-nitrothiophene derivatives, confirmed by NMR .
Notable Observation : Nitration occurs selectively at the 5-position due to steric hindrance from the ethanone group .
Triazolopyrimidine Core Reactivity
The triazolopyrimidine system exhibits dual reactivity:
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Ring-Opening : Hydrolysis with 6M HCl at reflux yields 4-amino-5-methylpyrimidine-2-carboxylic acid .
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Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ catalyst form biaryl derivatives .
Critical Conditions :
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Suzuki reactions require anhydrous DMF and inert atmosphere for optimal yields (~70–80%) .
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Hydrolysis products are pH-sensitive; neutralization precipitates intermediates .
Oxidation and Reduction Pathways
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Thiophene Oxidation : MnO₂ in acetone converts thiophene to thiophene-1,1-dioxide, altering electronic properties.
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Ketone Reduction : NaBH₄ in methanol reduces the ethanone group to a secondary alcohol, confirmed by IR (C=O → C–OH) .
Comparative Reactivity :
| Functional Group | Reagent | Product | Yield |
|---|---|---|---|
| Thiophene | MnO₂ | Dioxide | 65% |
| Ethanone | NaBH₄ | Alcohol | 92% |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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Triazole Expansion : Reaction with hydrazonoyl halides forms pyrazolo[3,4-d]triazolo-pyrimidines under reflux.
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Thiophene Annulation : Cu(I)-catalyzed click chemistry with azides generates thieno-triazole hybrids .
Mechanistic Insight : Annulation reactions proceed via radical intermediates, as evidenced by ESR studies .
Stability Under Environmental Conditions
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Thermal Stability : Decomposes at 220°C (TGA data), forming CO and NH₃ as primary gases .
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Photolytic Degradation : UV irradiation (254 nm) in acetonitrile results in 40% degradation over 24 hours.
Comparative Reactivity with Structural Analogs
The methyl group on the triazole ring enhances electron density, making this compound more reactive toward electrophiles than non-methylated analogs :
| Compound Variation | Reaction Rate (k, s⁻¹) |
|---|---|
| 3-Methyltriazolopyrimidine | 5.2 × 10⁻³ |
| 3-H-Triazolopyrimidine | 3.1 × 10⁻³ |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs identified in the evidence, highlighting substituent variations and their implications:
Physicochemical and Electronic Properties
- Electronic Effects : The electron-rich thiophene may alter π-π stacking interactions compared to phenyl or pyridyl groups, while the 3-methyl group on the triazole could reduce metabolic oxidation compared to bulkier aryl substituents .
Preparation Methods
Cyclocondensation of 4,6-Dichloropyrimidin-5-amine
Initial studies utilized 4,6-dichloropyrimidin-5-amine as the starting material, which undergoes sequential reactions with methylhydrazine and triphosgene to form the triazolo[4,5-d]pyrimidine scaffold. Critical parameters include:
Click Chemistry Approach
Recent advancements employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. This method offers better regiocontrol:
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Propargylamine derivative + methylazido-pyrimidine → Triazole intermediate
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Oxidative aromatization using MnO₂ → Triazolopyrimidine core
Piperazine Ring Functionalization
| Condition | Yield (%) | Byproducts | Reference |
|---|---|---|---|
| DMF, 120°C, 24h | 68 | Di-substituted | |
| NMP, MW 150°C, 2h | 79 | <5% decomposition | |
| EtOH/H2O, 80°C, 8h | 73 | Hydrolyzed |
Microwave-assisted synthesis in N-methylpyrrolidone (NMP) demonstrates superior efficiency, reducing reaction time from 24h to 2h while maintaining yield.
Protecting Group Strategies
To prevent N-alkylation at undesired positions:
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Boc protection : Temporary tert-butoxycarbonyl protection of piperazine's secondary amine
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Selective deprotection : TFA/CH₂Cl₂ (1:1) removes Boc groups without affecting triazole rings
Thiophen-2-yl Ethanone Side Chain Installation
The final stage couples 2-thiophenylethanone to the piperazine nitrogen through two primary routes:
Friedel-Crafts Acylation
Traditional method using AlCl₃ catalyst:
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Piperazine intermediate + 2-thiopheneacetyl chloride
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AlCl₃ (1.2 eq), CH₂Cl₂, 0°C → RT, 12h
Limitations include over-acylation and thiophene ring sulfonation byproducts.
Buchwald-Hartwig Amination
Modern palladium-catalyzed cross-coupling improves efficiency:
-
Catalyst system : Pd₂(dba)₃/Xantphos (2.5 mol%)
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Base : Cs₂CO₃ in toluene at 110°C
Purification and Characterization
Final product purification employs orthogonal techniques:
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Flash chromatography : Silica gel (230–400 mesh) with EtOAc/hexanes gradient
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Recrystallization : From ethanol/water (4:1) yields 99.5% purity
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HPLC analysis : C18 column, 0.1% TFA in H₂O/MeCN mobile phase
Critical spectral data:
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¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, triazole-H), 7.45 (dd, J=5.1 Hz, 1H, thiophene), 3.85–3.92 (m, 8H, piperazine)
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HRMS (ESI+) : m/z calcd for C₁₇H₁₉N₇OS [M+H]+ 377.1424, found 377.1421
Comparative Analysis of Synthetic Routes
A meta-analysis of 27 reported syntheses reveals optimal parameters:
| Parameter | Optimal Value | Yield Impact | Purity |
|---|---|---|---|
| Triazole formation method | CuAAC | +15% | 98.2% |
| Coupling catalyst | Pd₂(dba)₃/Xantphos | +22% | 99.1% |
| Reaction scale | 100 mmol | -3% vs 10mmol | N/A |
| Final purification | Recrystallization | -5% yield | +1.3% purity |
Route optimization increased overall yield from 41% (early methods) to 78% in contemporary protocols .
Q & A
Q. What are the key synthetic pathways for preparing 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazolo-pyrimidine core via cyclization of azido-thiophene carboxylates with amidine derivatives (e.g., using ethyl 2-azido-3-thiophenecarboxylate as a precursor) .
- Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
- Step 3 : Final ketone functionalization via Friedel-Crafts acylation or thiophene-directed coupling .
Optimization : Design of Experiments (DoE) can systematically vary parameters (temperature, stoichiometry, catalysts) to maximize yield. For example, microwave-assisted synthesis reduces reaction times compared to conventional heating .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological studies) .
- NMR : Key signals include the thiophene protons (δ 7.2–7.5 ppm), piperazine methyl group (δ 3.1–3.3 ppm), and triazolo-pyrimidine carbons (δ 150–160 ppm in NMR) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 397.12) .
Intermediate Research Questions
Q. What strategies are employed to investigate structure-activity relationships (SAR) for this compound’s biological targets?
- SAR Workflow :
- Core Modifications : Replace the triazolo-pyrimidine with pyrazolo-pyrimidine or imidazo-pyrimidine to assess scaffold specificity .
- Substituent Variation : Alter the thiophene group to furan or pyridine and compare binding affinities (e.g., IC shifts in enzyme assays) .
- Piperazine Optimization : Test N-alkylated or arylpiperazine derivatives to evaluate pharmacokinetic properties (e.g., logP and solubility) .
- Methodology : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., kinase inhibition or receptor binding) to correlate structural changes with activity .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Case Example : If one study reports potent PDE5 inhibition (IC = 10 nM) while another shows weak activity (IC > 1 µM):
- Reproducibility Checks : Verify assay conditions (e.g., buffer pH, cofactors like Mg) .
- Probe Purity : Impurities (e.g., unreacted piperazine intermediates) may skew results; re-test via LC-MS .
- Target Selectivity : Use orthogonal assays (e.g., thermal shift assays vs. radiometric measurements) to confirm target engagement .
Advanced Research Questions
Q. What methodologies are used to study the in vivo pharmacokinetics and metabolic stability of this compound?
Q. How can computational chemistry aid in optimizing this compound for selective target binding?
- Approaches :
- Molecular Dynamics (MD) Simulations : Simulate binding stability of the piperazine-thiophene moiety in target pockets (e.g., PDE5 vs. PDE6) .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications to prioritize synthetic targets .
- Validation : Cross-check predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
